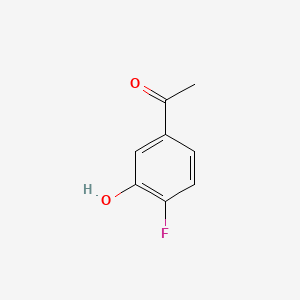

1-(4-Fluoro-3-hydroxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(4-fluoro-3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZADRGNQKQFMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668883 | |

| Record name | 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949159-95-9 | |

| Record name | 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluoro-3-hydroxyphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a valuable intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction

This compound, also known as 4'-fluoro-3'-hydroxyacetophenone, is a substituted aromatic ketone. Its chemical structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it a versatile building block in medicinal chemistry. The presence and relative positions of these functional groups allow for a variety of subsequent chemical modifications, enabling the synthesis of complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 949159-95-9 |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[3] |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the Fries rearrangement of 2-fluorophenyl acetate. This reaction is a classic organic transformation that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[4][5]

The Fries Rearrangement: A Strategic Choice

The Fries rearrangement is particularly well-suited for the synthesis of hydroxyaryl ketones.[4] Direct Friedel-Crafts acylation of phenols can be problematic, often leading to a mixture of O-acylated and C-acylated products, with the former being the major product. The Fries rearrangement elegantly circumvents this issue by first intentionally forming the phenolic ester (O-acylation) and then inducing its rearrangement to the desired C-acylated hydroxyaryl ketone.

The mechanism of the Fries rearrangement involves the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination weakens the acyl-oxygen bond, facilitating the formation of an acylium ion intermediate. The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, via an electrophilic aromatic substitution. The regioselectivity of the reaction is highly dependent on the reaction conditions.

Key Factors Influencing Regioselectivity:

-

Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[4] This is often attributed to the thermodynamic and kinetic control of the reaction. The para-isomer is typically the thermodynamically more stable product, while the ortho-isomer can be formed faster, especially at elevated temperatures where the reversibility of the reaction allows for equilibration to the more stable product.

-

Solvent: The polarity of the solvent can also influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[4]

For the synthesis of this compound from 2-fluorophenyl acetate, the desired product is the result of acylation at the position para to the hydroxyl group of the parent 2-fluorophenol.

Synthetic Pathway

The synthesis of this compound can be conceptually broken down into two main stages:

-

Esterification: The formation of 2-fluorophenyl acetate from 2-fluorophenol and an acetylating agent.

-

Fries Rearrangement: The Lewis acid-catalyzed rearrangement of 2-fluorophenyl acetate to yield the target molecule.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established principles of the Fries rearrangement and esterification reactions.

Materials and Reagents:

-

2-Fluorophenol

-

Acetyl chloride or Acetic anhydride

-

Pyridine (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

Part 1: Synthesis of 2-Fluorophenyl Acetate

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorophenol (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorophenyl acetate. The product can be purified by vacuum distillation if necessary.

Part 2: Fries Rearrangement to this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a thermometer, place anhydrous aluminum chloride (2.5 eq).

-

Cool the flask in an ice bath and slowly add 2-fluorophenyl acetate (1.0 eq) with vigorous stirring.

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature (a temperature range of 60-80°C is a good starting point to favor the para-product) and maintain it for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their chemical environments. Key expected signals include:

-

A singlet for the methyl protons of the acetyl group.

-

Signals for the aromatic protons, which will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with each other and with the fluorine atom.

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Important signals to identify are:

-

The carbonyl carbon of the ketone.

-

The carbon atoms of the aromatic ring, with their chemical shifts influenced by the fluorine and hydroxyl substituents. The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹Jcf).

-

The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the conjugated ketone carbonyl group.

-

C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (154.14 g/mol ).[1][2] The fragmentation pattern can further confirm the structure, with characteristic losses of fragments such as a methyl group (CH₃) or an acetyl group (CH₃CO).

Table 2: Summary of Expected Characterization Data

| Technique | Expected Features |

| ¹H NMR | Singlet for -CH₃, complex multiplets for aromatic protons, broad singlet for -OH. |

| ¹³C NMR | Signal for C=O, signals for aromatic carbons (with C-F coupling), signal for -CH₃. |

| IR | Broad O-H stretch (~3200-3600 cm⁻¹), strong C=O stretch (~1650-1680 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹). |

| MS | Molecular ion peak (M⁺) at m/z = 154. |

digraph "Characterization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Synthesized_Product" [label="Purified this compound", fillcolor="#D4EDDA"]; "NMR" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "IR" [label="Infrared Spectroscopy"]; "MS" [label="Mass Spectrometry"]; "Structural_Confirmation" [label="Structural Confirmation\nand Purity Assessment", shape=ellipse, fillcolor="#FFFFFF"];

"Synthesized_Product" -> "NMR"; "Synthesized_Product" -> "IR"; "Synthesized_Product" -> "MS"; "NMR" -> "Structural_Confirmation"; "IR" -> "Structural_Confirmation"; "MS" -> "Structural_Confirmation"; }

Caption: Workflow for the characterization of the synthesized product.

Safety and Handling

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The reagents used in the synthesis, particularly aluminum chloride, are hazardous. Anhydrous aluminum chloride reacts violently with water and is corrosive. Concentrated hydrochloric acid is also highly corrosive. Appropriate safety precautions must be taken when handling these chemicals.

Conclusion

The synthesis of this compound via the Fries rearrangement of 2-fluorophenyl acetate is a robust and reliable method. Careful control of reaction conditions, particularly temperature, is key to maximizing the yield of the desired para-isomer. The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. This in-depth understanding of its synthesis and characterization is fundamental for its effective application in the development of novel pharmaceutical agents.

References

A Technical Guide to the Physicochemical Properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a key building block in medicinal chemistry and drug discovery. This document is structured to deliver not just data, but also the underlying scientific principles and practical experimental methodologies essential for its application in a research and development setting.

Introduction

This compound, also known as 4'-fluoro-3'-hydroxyacetophenone, is a substituted aromatic ketone. Its structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, imparts a unique combination of electronic and steric properties. These characteristics are of significant interest in the design of novel therapeutic agents, as they can influence molecular interactions, metabolic stability, and overall pharmacological profiles. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in synthetic chemistry and drug development pipelines. Hydroxyacetophenones, as a class of compounds, are highly reactive and stable, making them versatile intermediates in organic and pharmaceutical synthesis.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | PubChem[3] |

| Molecular Weight | 154.14 g/mol | PubChem[3] |

| Melting Point | 119-126 °C | ChemicalBook[4] |

| Boiling Point (Predicted) | 272.6 ± 25.0 °C | ChemicalBook[4] |

| pKa (Predicted) | 7.89 ± 0.10 | ChemicalBook[4] |

| Solubility in Water (25 °C) | Slightly Soluble (1.1 g/L) | ChemicalBook[4][5] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CC(=O)C1=CC(=C(C=C1)F)O | PubChem[3] |

| InChI Key | WZADRGNQKQFMHI-UHFFFAOYSA-N | PubChem[3] |

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound is a critical step in its characterization. The following sections detail the established experimental protocols for measuring key parameters.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[6][7] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[7]

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.[8]

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[4] For non-volatile solids like this compound, this property is often predicted as experimental determination can be challenging. However, for analogous liquid compounds, the following micro-method can be employed.

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.[9][10]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination

The pKa value is a measure of the acidity of a compound. For this compound, the phenolic hydroxyl group is the primary acidic proton. The pKa can be determined experimentally using spectrophotometric titration.

Experimental Protocol:

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent mixture (e.g., acetonitrile-water).[11]

-

Titration: Aliquots of the stock solution are added to a series of buffered solutions with known pH values.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of each solution is recorded. The absorbance will change as the phenolic hydroxyl group deprotonates.[11][12]

-

Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.[11]

Spectroscopic Profile

UV-Vis Spectroscopy

Aromatic ketones typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* and n → π* electronic transitions.[13]

-

π → π transition:* An intense absorption band is expected at a shorter wavelength, arising from the conjugated system of the benzene ring and the carbonyl group.

-

n → π transition:* A weaker absorption band is anticipated at a longer wavelength, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[14]

The presence of the hydroxyl and fluoro substituents on the aromatic ring will influence the precise wavelengths and intensities of these absorptions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[15]

-

C=O stretch: A strong, sharp absorption between 1650 and 1700 cm⁻¹ is indicative of the ketone carbonyl group.

-

Aromatic C=C stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[15]

-

C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ range will be present due to the carbon-fluorine bond.

-

C-O stretch: An absorption band around 1200-1260 cm⁻¹ is characteristic of the phenolic C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns will be influenced by the fluorine atom.

-

Hydroxyl Proton: The phenolic -OH proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

Methyl Protons: The three protons of the acetyl group will give rise to a sharp singlet, typically in the range of 2.0-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the 110-170 ppm region. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methyl Carbon: The methyl carbon of the acetyl group will appear as an upfield signal, typically around 20-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.14 g/mol ).

-

Fragmentation: Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) to form a benzoyl cation and the loss of the acetyl group (M-43). The presence of the fluorine and hydroxyl groups will also influence the fragmentation pattern.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties that are crucial for its application in scientific research and drug development. This guide has provided a detailed overview of these properties, along with the standard experimental protocols for their determination. While some of the data presented is based on predictive models due to the limited availability of experimental results, the theoretical and practical information herein serves as a robust foundation for researchers working with this compound. A comprehensive understanding and experimental validation of these properties will undoubtedly facilitate the rational design and synthesis of novel molecules with desired biological activities.

References

- 1. jpub.org [jpub.org]

- 2. jpub.org [jpub.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chm.uri.edu [chm.uri.edu]

- 8. uomosul.edu.iq [uomosul.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. byjus.com [byjus.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. researchgate.net [researchgate.net]

- 13. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Structural and Conformational Analysis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as 4'-Fluoro-3'-hydroxyacetophenone, is a key substituted phenol derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility in drug discovery, particularly as a building block for complex bioactive molecules, necessitates a thorough understanding of its structural and conformational properties.[3][4] The electronic effects of the fluorine, hydroxyl, and acetyl substituents on the phenyl ring dictate its reactivity, intermolecular interactions, and ultimately, its biological activity in larger molecular constructs. This guide provides a comprehensive analysis of the molecule's structure and conformation, integrating data from spectroscopic methods, crystallographic principles, and computational modeling to offer a holistic view for researchers in medicinal chemistry and materials science.

Synthetic Strategy: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like this compound is often achieved through the Fries rearrangement.[5] This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid.[2] The reaction proceeds via an acyl-group migration from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1] The regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent polarity; lower temperatures generally favor the para product, while higher temperatures favor the ortho isomer.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Chloroethanamine (CAS 689-98-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloroethanamine (CAS 689-98-5), a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Due to its reactive nature, a thorough understanding of its properties and safety protocols is crucial for its effective and safe application in research and development.

Chemical Identity and Structure

2-Chloroethanamine, also known as 2-chloroethylamine, is a primary amine with a chlorine substituent.[1] Its bifunctionality, stemming from the nucleophilic amino group and the electrophilic chloroethyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing compounds, including the potent alkylating agents known as nitrogen mustards.[1] The free base is a colorless to pale yellow liquid with a characteristic fishy odor, but it is inherently unstable.[1] Consequently, it is most commonly supplied and handled as its more stable crystalline hydrochloride salt, 2-chloroethylamine hydrochloride.[1][2]

Synonyms: 1-Amino-2-chloroethane, 2-aminochloroethane, 2-chloro-1-ethylamine[3][4]

| Identifier | Value |

| CAS Number | 689-98-5[5] |

| Molecular Formula | C₂H₆ClN[6] |

| Molecular Weight | 79.53 g/mol [1][7] |

| Canonical SMILES | C(CCl)N[1] |

| InChI Key | VKPPFDPXZWFDFA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of 2-chloroethanamine and its hydrochloride salt differ significantly, which is a critical consideration for storage, handling, and synthetic applications.[1]

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid (free base)[1] | The hydrochloride salt is a white to light beige crystalline powder.[1][2] |

| Melting Point | 146-148 °C[3][7] | Data likely corresponds to the hydrochloride salt. |

| Boiling Point | ~90.19 °C (rough estimate)[3] | |

| Density | ~0.9313 g/cm³ (rough estimate)[3][7] | |

| Solubility | Soluble in water.[2] | The hydrochloride salt is soluble in water.[2] |

| Stability | The free base is unstable and may polymerize explosively.[3] | The hydrochloride salt is more stable.[1][2] |

Safety and Handling

2-Chloroethanamine and its hydrochloride salt are hazardous substances that require strict adherence to safety protocols.[1]

Hazard Identification:

-

Unstable and may polymerize explosively.[3]

-

When heated to decomposition, it emits toxic fumes of Cl⁻ and NOx.[3]

-

Harmful if swallowed, in contact with skin, or if inhaled.[8]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A self-contained breathing apparatus should be used.[9]

-

Hand Protection: Wear chemical-resistant gloves.[8]

-

Skin and Body Protection: Wear a lab coat, full-sleeved apron, and protective clothing.[8][9]

Handling and Storage:

-

Avoid contact with skin and eyes.[10]

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and moisture.[2][8]

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][11]

-

Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.[8][9]

-

Eye Contact: Rinse immediately with plenty of water.[9]

-

Ingestion: Wash out the mouth with copious amounts of water and seek medical attention.[8][9]

Emergency Procedures Flowchart

Caption: General emergency procedures for 2-Chloroethanamine incidents.

Toxicological Information

Detailed toxicological data for 2-chloroethanamine is not extensively available in the provided search results. However, its structural relationship to nitrogen mustards suggests potential for significant toxicity.[1] The high reactivity of the compound, particularly its ability to act as an alkylating agent, indicates a potential for cytotoxicity.[1]

One protocol for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1]

Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay[1]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

96-well plates

-

2-Chloroethylamine hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 2-chloroethylamine hydrochloride in the complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of the test compound. Include appropriate controls (untreated cells and vehicle control).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of 2-chloroethanamine.

Reactivity and Synthetic Applications

The reactivity of 2-chloroethanamine is dominated by the interplay between its amino and chloroethyl groups.[1] A key reaction is the intramolecular cyclization to form a highly reactive aziridinium ion, which is a potent electrophile.[1] This transformation is the rate-determining step for many of its subsequent reactions and is influenced by pH.[1]

This reactivity makes 2-chloroethanamine a valuable building block in organic synthesis. For example, it is used in the N-alkylation of various amines to produce N-substituted ethylenediamines.[1]

References

- 1. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Chloroethanamine | 689-98-5 [chemicalbook.com]

- 6. 2-Chloroethanamine | CAS#:689-98-5 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. tert-Butyl (2-chloroethyl)carbamate | CAS#:71999-74-1 | Chemsrc [chemsrc.com]

- 9. kmpharma.in [kmpharma.in]

- 10. echemi.com [echemi.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 689-98-5 Name: [xixisys.com]

A Spectroscopic Guide to 1-(4-Fluoro-3-hydroxyphenyl)ethanone: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical insights, this guide serves as a valuable resource for the structural characterization of this and similar aromatic ketones.

Introduction: The Significance of Spectroscopic Characterization

This compound (also known as 4'-Fluoro-3'-hydroxyacetophenone), with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol , is a substituted acetophenone derivative.[1] Its structural integrity is paramount in the synthesis of more complex pharmaceutical agents. Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of such molecules. This guide will detail the expected spectroscopic data for this compound and provide the methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of aromatic ketones is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The choice of solvent is critical; for this compound, DMSO-d₆ is preferable to observe the exchangeable proton of the hydroxyl group. Ensure the sample is free of particulate matter by filtering it through a pipette plugged with glass wool into a clean NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrumental Parameters :

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of approximately 12 ppm is appropriate.

-

¹³C NMR : Due to the lower natural abundance of ¹³C, a greater number of scans is required. A spectral width of about 220 ppm is typical. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₃ (acetyl) | ~2.5 | Singlet | N/A |

| Ar-H (adjacent to C=O and OH) | ~7.6 | Doublet | J(H,H) ≈ 2 |

| Ar-H (adjacent to F and OH) | ~7.4 | Doublet of doublets | J(H,F) ≈ 10, J(H,H) ≈ 2 |

| Ar-H (adjacent to C=O and F) | ~7.2 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 8 |

| -OH | ~10.0 | Singlet (broad) | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~27 |

| Aromatic C-H | ~115-130 |

| Aromatic C-F (ipso) | ~155 (doublet, ¹JCF) |

| Aromatic C-OH (ipso) | ~148 |

| Aromatic C-C=O (ipso) | ~132 |

| C=O (carbonyl) | ~197 |

Note: The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling.

Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Analysis : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

The key predicted IR absorption bands for this compound are presented in Table 2.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (hydroxyl) | 3200-3600 | Strong, Broad | Stretching vibration of the phenolic hydroxyl group. |

| C-H (aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=O (carbonyl) | 1660-1685 | Strong, Sharp | Stretching vibration of the conjugated ketone carbonyl group.[5] |

| C=C (aromatic) | 1500-1600 | Medium-Strong | In-plane stretching vibrations of the aromatic ring. |

| C-O (phenol) | 1200-1300 | Strong | Stretching vibration of the phenolic C-O bond. |

| C-F (aryl fluoride) | 1100-1250 | Strong | Stretching vibration of the C-F bond. |

The conjugation of the carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a saturated ketone.[5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.

-

Sample Introduction : The sample is introduced into the ion source, where it is vaporized.

-

Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[7]

-

Fragmentation : The molecular ion, being highly energetic, undergoes fragmentation into smaller, charged species.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Predicted Mass Spectrum and Fragmentation Pattern

The EI mass spectrum of this compound is expected to show a molecular ion peak at m/z 154, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of an acetophenone derivative.

Key Predicted Fragments:

-

m/z 154 : Molecular ion [C₈H₇FO₂]⁺•.

-

m/z 139 : Loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methyl ketones, resulting in the [M-15]⁺ ion. This is often a prominent peak.

-

m/z 111 : Loss of an acetyl radical (•COCH₃) from the molecular ion, resulting in the [M-43]⁺ ion.

-

m/z 83 : Further fragmentation of the aromatic ring.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion: A Cohesive Spectroscopic Picture

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise arrangement of protons and carbons, including the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key hydroxyl and carbonyl functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern consistent with the proposed structure. This guide provides the foundational spectroscopic knowledge and experimental protocols necessary for the confident characterization of this important pharmaceutical intermediate.

References

- 1. This compound | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. rsc.org [rsc.org]

- 5. 4-Fluoroacetophenone(403-42-9) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Biological activity of 1-(4-Fluoro-3-hydroxyphenyl)ethanone derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(4-Fluoro-3-hydroxyphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acetophenone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. The strategic incorporation of fluorine and hydroxyl groups onto this scaffold, as seen in this compound, imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships of derivatives based on this core structure. We delve into their potential as antimicrobial, antioxidant, and anticancer agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

Introduction: The this compound Core

This compound, also known as 4'-Fluoro-3'-hydroxyacetophenone, is an aromatic ketone featuring a strategic arrangement of functional groups that make it a privileged scaffold in drug design.[1]

-

The Acetophenone Moiety : Provides a rigid backbone and a reactive carbonyl group, which is a key site for synthetic modification and a potential hydrogen bond acceptor for interactions with biological targets.

-

The Phenolic Hydroxyl Group (-OH) : This group is crucial for forming hydrogen bonds with receptor sites and is a well-known contributor to antioxidant activity through its ability to donate a hydrogen atom to neutralize free radicals.

-

The Fluorine Atom (-F) : The introduction of fluorine, a highly electronegative and small atom, can significantly alter a molecule's properties. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the compound's pharmacokinetic profile.

The combination of these features makes derivatives of this compound promising candidates for investigation across a spectrum of therapeutic areas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₇FO₂ | PubChem[1] |

| Molecular Weight | 154.14 g/mol | PubChem[1] |

| CAS Number | 949159-95-9 | PubChem[1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)F)O | PubChem[1] |

Synthetic Strategies for Derivatization

The synthesis of derivatives typically starts from commercially available hydroxyacetophenones. A common and effective strategy involves the Claisen-Schmidt (aldol) condensation to produce chalcones, which are versatile intermediates for a wide range of heterocyclic compounds.

General Synthesis of Chalcone and Pyrazole Derivatives

A representative synthetic pathway involves a two-step process: first, the synthesis of a chalcone derivative, followed by its cyclization to form a pyrazole.[2] This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Caption: General workflow for synthesizing chalcone and pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 4'-Fluoro-2'-hydroxychalcones

This protocol is adapted from methodologies aimed at producing anti-inflammatory agents.[2]

Objective: To synthesize a chalcone derivative via aldol condensation.

Materials:

-

4'-Fluoro-2'-hydroxyacetophenone (1 equivalent)

-

Appropriately substituted aromatic aldehyde (1 equivalent)

-

Ethanol

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Crushed ice

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 4'-fluoro-2'-hydroxyacetophenone (1 eq.) and the selected substituted aldehyde (1 eq.) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Add 50% aqueous NaOH dropwise to the stirred mixture, maintaining the temperature below 10°C.

-

Causality: The basic conditions are necessary to deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Keeping the temperature low controls the reaction rate and minimizes side reactions.

-

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Self-Validation: TLC allows for visual confirmation of the consumption of starting materials and the formation of a new, typically more nonpolar, product spot (the chalcone).

-

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture by adding dilute HCl dropwise until the pH is acidic. A precipitate (the chalcone product) should form.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove residual salts and acid, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

Acetophenone derivatives are known to possess significant antimicrobial properties.[3] Studies have shown that certain hydroxyacetophenone derivatives exhibit good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.[3]

The mechanism of action is often linked to the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The presence of phenolic hydroxyl groups and other substituents like halogens can enhance this activity.[3] For instance, some hydroxyphenyl-thiazolyl-coumarin hybrids have shown potent activity against Pseudomonas aeruginosa and Staphylococcus aureus.[4]

Table 2: Reported Antibacterial Activity of Hydroxyacetophenone Derivatives

| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |

| Hydroxyphenyl-thiazolyl-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25 | MDPI[4] |

| Hydroxyphenyl-thiazolyl-coumarin hybrids | Enterococcus faecalis | 15.62–31.25 | MDPI[4] |

| Hydroxyphenyl-thiazolyl-coumarin hybrids | Staphylococcus aureus | 62.5–125 | MDPI[4] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant S. aureus (MRSA) | 1–8 | MDPI[5] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Vancomycin-resistant E. faecalis (VRE) | 0.5–2 | MDPI[5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for quantifying antimicrobial activity.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

-

Synthesized test compounds

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile DMSO (for dissolving compounds)

-

Positive control (standard antibiotic, e.g., Ampicillin)

-

Negative control (broth with DMSO, no compound)

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

-

Add the standardized microbial inoculum to each well.

-

Self-Validation: Include a positive control (a known antibiotic) to ensure the assay is working and the microbes are susceptible. A negative control (no compound) ensures the microbes can grow under the assay conditions.

-

-

Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Chalcone derivatives of 4'-fluoro-2'-hydroxyacetophenone have been evaluated for their ability to scavenge free radicals, a key process in mitigating oxidative stress implicated in numerous diseases.[2]

The primary mechanism involves the donation of a hydrogen atom from the phenolic -OH group to a free radical, thereby neutralizing it and terminating the damaging chain reaction.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating antioxidant capacity.

Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

Test compounds

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Positive control (e.g., Ascorbic Acid or Trolox)

-

Spectrophotometer

Procedure:

-

Prepare various concentrations of the test compound in methanol.

-

In a test tube or 96-well plate, mix a specific volume of the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Causality: The incubation period allows the antioxidant compound to react with the DPPH radical. The reaction causes the deep violet color of the DPPH solution to fade to yellow as the radical is scavenged. The degree of color change is proportional to the antioxidant activity.

-

-

Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the test compound.

-

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

Anticancer Activity

Fluorinated compounds are prevalent in oncology drug development. Derivatives of fluorinated acetophenones, such as those from the 1,3,4-thiadiazole class, have shown promise as anticancer agents.[6] A key mechanism for some of these compounds is the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis, making them particularly relevant for hormone-dependent cancers like certain types of breast cancer.[6]

Studies have shown that fluorophenyl-substituted 1,3,4-thiadiazole derivatives exhibit selective cytotoxic activity against estrogen-dependent (MCF-7) breast cancer cells while showing minimal effect on estrogen-independent (MDA-MB-231) cells.[6] This selectivity suggests a targeted mechanism of action, potentially through aromatase inhibition.

Table 3: Reported Anticancer Activity of Related Fluorophenyl Derivatives

| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Proposed Mechanism | Reference |

| Fluorophenyl-substituted 1,3,4-thiadiazoles | MCF-7 (Estrogen-dependent breast cancer) | ~52–55 | Aromatase Inhibition | MDPI[6] |

| Fluorophenyl-substituted 1,3,4-thiadiazoles | MDA-MB-231 (Estrogen-independent breast cancer) | >100 | Aromatase Inhibition | MDPI[6] |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Structure-dependent | Not specified | NIH[7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product.

-

-

Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on their chemical structure. Analysis of different derivatives allows for the elucidation of key structure-activity relationships (SAR).

-

Role of the Phenol Moiety : The position and presence of the hydroxyl group are critical. It often acts as a key hydrogen bond donor, essential for binding to target enzymes or receptors.[8] Its presence is also fundamental to the antioxidant properties of these compounds.

-

Effect of Methoxy Substitution : In studies on aldose reductase inhibitors, methoxy-substitution on the benzoyl-moiety of related structures significantly influenced both potency and selectivity, highlighting the sensitivity of the binding pocket to steric and electronic changes.[8]

-

Importance of the Halogen : The fluorine atom at the 4-position of the phenyl ring is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. It can enhance binding affinity and improve metabolic stability, often leading to more potent and selective compounds.

-

Derivatization into Heterocycles : Converting chalcone intermediates into heterocyclic systems like pyrazoles or thiadiazoles can lock the molecule into a more rigid conformation, potentially improving binding to a specific target. It also introduces additional hydrogen bond donors/acceptors, which can be fine-tuned to optimize activity.[2]

References

- 1. This compound | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 1-(4-Fluoro-3-hydroxyphenyl)ethanone in Modern Organic Synthesis: A Technical Guide

Abstract

1-(4-Fluoro-3-hydroxyphenyl)ethanone has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its unique structural features—a reactive ketone, an activatable phenol, and a strategically positioned fluorine atom—offer a versatile platform for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this valuable synthon. We will delve into the causality behind key experimental choices for pivotal transformations such as O-alkylation and the construction of privileged heterocyclic scaffolds, including 1,4-benzoxazin-3-ones and 2-aminothiazoles. Each section is supported by detailed, field-proven protocols and mechanistic insights to ensure scientific integrity and reproducibility.

Introduction: Unveiling the Potential of a Versatile Building Block

This compound, also known as 4'-fluoro-3'-hydroxyacetophenone, is a trifunctional aromatic compound that has garnered significant interest as a starting material in multi-step synthetic sequences. The interplay of its functional groups dictates its reactivity and strategic utility.

-

The Phenolic Hydroxyl Group: This moiety serves as a prime site for nucleophilic reactions, most notably O-alkylation via Williamson ether synthesis or Ullmann condensation.[1][2][3] This functionalization is a cornerstone for introducing diverse side chains and building more complex ethereal linkages, which are prevalent in pharmacologically active molecules.

-

The Acetyl Group: The ketone functionality provides a handle for a wide array of classical carbonyl chemistry. It can be transformed into amines, heterocycles, and other functional groups. Furthermore, the alpha-protons are amenable to deprotonation, enabling enolate chemistry, and the carbonyl itself can be a target for nucleophilic attack.

-

The Fluorine Atom: The presence of a fluorine atom ortho to the hydroxyl group and meta to the acetyl group significantly influences the molecule's electronic properties and, consequently, its reactivity. It enhances the acidity of the phenolic proton, facilitating its deprotonation under milder basic conditions. In the context of drug design, the introduction of fluorine can improve metabolic stability, binding affinity, and bioavailability of the final compound.

This guide will explore the practical applications of these features, providing a robust framework for leveraging this compound in the synthesis of high-value compounds.

Core Synthetic Transformations and Methodologies

The true value of a building block is realized through its successful implementation in synthetic routes. This section details key, reproducible protocols for the transformation of this compound.

O-Alkylation: Gateway to Diverse Ethereal Scaffolds

The Williamson ether synthesis is a fundamental and widely employed method for the O-alkylation of phenols.[4][5] The enhanced acidity of the phenolic proton in this compound allows for efficient deprotonation with common bases, followed by nucleophilic attack on an alkyl halide. A particularly relevant transformation is the reaction with ethyl bromoacetate, which serves as a precursor to various heterocyclic systems.

-

Reagents and Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Step-by-Step Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified ethyl 2-(2-acetyl-5-fluorophenoxy)acetate.

-

-

Causality and Mechanistic Insight: The choice of potassium carbonate as the base is critical; it is sufficiently strong to deprotonate the acidic phenol without causing unwanted side reactions, such as hydrolysis of the ester. Acetone is an ideal solvent due to its polarity, which facilitates the dissolution of the starting materials, and its relatively low boiling point, which allows for easy removal post-reaction. The reaction proceeds via a classic Sₙ2 mechanism where the phenoxide ion acts as the nucleophile, displacing the bromide from ethyl bromoacetate.

Caption: Workflow for the Williamson ether synthesis.

Synthesis of 1,4-Benzoxazin-3-ones: A Privileged Scaffold

1,4-Benzoxazin-3-one derivatives are prevalent motifs in a variety of biologically active compounds.[6][7][8] The O-alkylated product from the previous section can be readily converted to this important heterocyclic system through a tandem amidation-cyclization sequence.

-

Reagents and Materials:

-

Ethyl 2-(2-acetyl-5-fluorophenoxy)acetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol

-

Polyphosphoric acid (PPA)

-

Ice water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

-

Step-by-Step Procedure:

-

Oxime Formation: Dissolve ethyl 2-(2-acetyl-5-fluorophenoxy)acetate (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Beckmann Rearrangement and Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude oxime, add polyphosphoric acid and heat the mixture.

-

Monitor the reaction progress by TLC. Upon completion, carefully pour the hot reaction mixture into ice water with vigorous stirring.

-

The solid precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried to afford the 7-fluoro-2H-1,4-benzoxazin-3(4H)-one.

-

-

Causality and Mechanistic Insight: The initial oximation of the ketone is a standard condensation reaction. The subsequent Beckmann rearrangement of the oxime is promoted by the strong acid, polyphosphoric acid, which also serves as the dehydrating agent and solvent for the intramolecular cyclization (amidation) to form the benzoxazinone ring. The fluorine atom remains intact throughout this sequence, providing a handle for further diversification if needed.

Caption: Synthetic workflow for 1,4-benzoxazin-3-one.

Construction of 2-Aminothiazoles: A Key Pharmacophore

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs, including the kinase inhibitor Dasatinib.[9][10] this compound can be readily converted to the corresponding α-bromoketone, which is a key precursor for the Hantzsch thiazole synthesis.

-

Reagents and Materials:

-

This compound

-

Bromine (Br₂)

-

Acetic acid

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

-

Step-by-Step Procedure:

-

α-Bromination: Dissolve this compound (1.0 eq) in acetic acid. To this solution, add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring at room temperature.[11]

-

After the addition is complete, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the crude 2-bromo-1-(4-fluoro-3-hydroxyphenyl)ethanone. Collect the solid by filtration and wash with water.

-

Hantzsch Thiazole Synthesis: To a suspension of the crude α-bromoketone in ethanol, add thiourea (1.1 eq).

-

Reflux the reaction mixture. Monitor the formation of the thiazole by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product, 4-(4-fluoro-3-hydroxyphenyl)thiazol-2-amine, is collected by filtration, washed with water, and dried.

-

-

Causality and Mechanistic Insight: The α-bromination of the ketone proceeds via an enol or enolate intermediate and is a standard method for introducing a leaving group adjacent to the carbonyl. The subsequent Hantzsch synthesis is a classic condensation reaction where the thiourea acts as a binucleophile, first attacking the α-bromoketone and then cyclizing to form the thiazole ring. The fluorine and hydroxyl groups on the phenyl ring are generally well-tolerated under these reaction conditions.

Caption: Synthetic pathway to 2-aminothiazoles.

Data Summary and Comparative Analysis

To facilitate experimental design and optimization, the following table summarizes key parameters for the described transformations.

| Transformation | Key Reagents | Solvent | Temperature | Typical Yield |

| O-Alkylation | Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux | High |

| Benzoxazinone Synthesis | NH₂OH·HCl, NaOAc, PPA | Ethanol, PPA | Reflux, Elevated | Moderate to Good |

| 2-Aminothiazole Synthesis | Br₂, Thiourea | Acetic Acid, Ethanol | RT, Reflux | Good |

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent reactivity, modulated by the judicious placement of its functional groups, provides a reliable and versatile entry point to a diverse range of complex molecules, particularly those with therapeutic potential. The protocols detailed in this guide represent a robust foundation for researchers to build upon. Future explorations may involve leveraging the ketone for asymmetric transformations, utilizing the fluorine atom to direct further aromatic substitutions, or employing the phenolic hydroxyl in more advanced coupling reactions. As the demand for novel chemical entities in drug discovery continues to grow, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of innovation.

References

- 1. Ullmann Reaction [drugfuture.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(4-Fluoro-3-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(4-Fluoro-3-hydroxyphenyl)ethanone, a key building block for researchers, medicinal chemists, and professionals in the field of drug development. This document delves into its commercial availability, key suppliers, physicochemical properties, safety and handling protocols, and its significance in modern medicinal chemistry.

Introduction: The Strategic Role of Fluorinated Phenylethanones in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2][3] The judicious placement of a fluorine atom can influence metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] this compound, belonging to the class of fluorinated acetophenones, represents a valuable scaffold for the synthesis of novel therapeutic agents. Its structure combines the reactivity of the ethanone group with the unique electronic properties imparted by the fluorine and hydroxyl substitutions on the phenyl ring. This guide serves as a practical resource for sourcing and utilizing this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | PubChem[4] |

| Molecular Weight | 154.14 g/mol | PubChem[4] |

| CAS Number | 949159-95-9 | PubChem[4] |

| Appearance | Varies by supplier, typically a solid | N/A |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 4'-Fluoro-3'-hydroxyacetophenone | PubChem[4] |

| Polar Surface Area | 37.3 Ų | PubChem[4] |

Commercial Availability and Key Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk quantity requirements. The availability and lead times can vary, so it is advisable to contact suppliers directly for the most current information.

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major global supplier of research chemicals. |

| Dana Bioscience | --INVALID-LINK-- | Offers a range of research chemicals and reagents.[5] |

| Echemi | --INVALID-LINK-- | A platform connecting chemical buyers and sellers.[6] |

| Chemlyte Solutions | --INVALID-LINK-- | Specializes in R&D and commercial chemical supply.[7] |

| CymitQuimica | --INVALID-LINK-- | Provides a range of fine chemicals for research.[8] |

| Hunan Chemfish Pharmaceutical Co., Ltd. | --INVALID-LINK-- | A supplier of pharmaceutical and chemical intermediates.[9] |

Note: This is not an exhaustive list, and other suppliers may be available.

Quality Control and Representative Certificate of Analysis

Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch of this compound. The CoA is a critical document that verifies the identity and purity of the compound. While a specific CoA for this exact compound is dependent on the supplier and batch, a representative CoA for a substituted acetophenone derivative would typically include the following information:

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |

| Purity (HPLC) | ≥97.0% | 98.5% | HPLC |

| Water Content (Karl Fischer) | ≤0.5% | 0.2% | Karl Fischer |